molecular formula C16H18N2O3 B3862405 N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE

N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE

Cat. No.: B3862405
M. Wt: 286.33 g/mol
InChI Key: PBRPQLHLEAJEHK-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenethyl)-N-(3-nitrobenzyl)amine is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring a methoxyphenethylamine moiety and a nitrobenzyl group, suggests potential as a versatile synthetic intermediate. Researchers can utilize this amine in the design and synthesis of more complex molecules, such as sulfonamide derivatives, which are a significant class in pharmaceutical development known for a wide spectrum of biological activities . The presence of the secondary amine makes it a suitable precursor for the development of compound libraries targeting various enzymes. The methoxy and nitro functional groups on the aromatic rings provide distinct electronic properties, which can be leveraged in structure-activity relationship (SAR) studies to optimize interactions with biological targets. This compound is intended for research applications only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for any human or veterinary applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16-8-3-2-6-14(16)9-10-17-12-13-5-4-7-15(11-13)18(19)20/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRPQLHLEAJEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Advanced Methodologies for N 2 Methoxyphenethyl N 3 Nitrobenzyl Amine

Retrosynthetic Analysis and Key Disconnections for N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comwikipedia.orgias.ac.in For this compound, the most logical disconnections are the carbon-nitrogen (C-N) bonds, as this corresponds to reliable bond-forming reactions. amazonaws.com Two primary retrosynthetic pathways emerge from this analysis:

Disconnection A: Cleavage of the N-benzyl bond suggests 2-methoxyphenethylamine (B1581544) and a 3-nitrobenzyl electrophile (such as 3-nitrobenzyl halide) or an aldehyde (3-nitrobenzaldehyde) as precursors. This is often a preferred route as phenethylamines are common building blocks.

Disconnection B: Cleavage of the N-phenethyl bond points to 3-nitrobenzylamine and a 2-methoxyphenethyl electrophile (e.g., 2-(2-haloethyl)-1-methoxybenzene) or an aldehyde ((2-methoxyphenyl)acetaldehyde) as the starting materials.

These two disconnections form the basis for exploring different forward synthetic strategies, including reductive amination and N-alkylation.

Exploration of Convergent and Linear Synthetic Pathways

Based on the retrosynthetic analysis, several established methodologies can be employed to synthesize the target secondary amine.

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.orglibretexts.org This one-pot procedure is highly efficient and avoids many of the pitfalls of other methods, such as over-alkylation. masterorganicchemistry.comyoutube.com

Two routes are possible for the synthesis of this compound:

Route 1: Reaction of 2-methoxyphenethylamine with 3-nitrobenzaldehyde (B41214). The initial step is the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Route 2: Reaction of 3-nitrobenzylamine with (2-methoxyphenyl)acetaldehyde, followed by reduction of the resulting imine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the starting carbonyl compound. masterorganicchemistry.com

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide in the presence of a base. orgsyn.org This method directly corresponds to the disconnections identified in the retrosynthetic analysis.

Route 1: The N-alkylation of 2-methoxyphenethylamine with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) using a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

Route 2: The reaction of 3-nitrobenzylamine with a 2-methoxyphenethyl halide.

A significant challenge in N-alkylation is controlling the degree of substitution. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent second alkylation that forms an undesired tertiary amine. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. researchgate.netacs.org

An alternative, two-step approach involves the formation of an amide followed by its reduction. This pathway offers excellent control and avoids the issue of over-alkylation seen in direct N-alkylation.

Amide Formation: A stable amide precursor is first synthesized. This can be achieved by reacting a primary amine with an acyl chloride or a carboxylic acid (using a coupling agent).

Option A: 2-methoxyphenethylamine is reacted with 3-nitrobenzoyl chloride to form N-(2-methoxyphenethyl)-3-nitrobenzamide.

Option B: 3-nitrobenzylamine is reacted with (2-methoxyphenyl)acetyl chloride to form N-(3-nitrobenzyl)-2-(2-methoxyphenyl)acetamide.

Amide Reduction: The carbonyl group of the resulting amide is then reduced to a methylene (B1212753) group (-CH₂-). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

This method is highly reliable for the synthesis of secondary amines, providing high yields of the target product without the formation of tertiary amine byproducts.

Optimization of Reaction Conditions: Yield Enhancement and Selectivity Control

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, key parameters to consider include the choice of solvent, base, temperature, and reagents.

For instance, in an N-alkylation reaction, the choice of base and solvent can significantly impact the reaction's chemoselectivity. researchgate.net A strong, non-nucleophilic base in a polar aprotic solvent is often preferred to promote the desired reaction while minimizing side reactions.

Table 1: Hypothetical Optimization of N-Alkylation Conditions Reaction: 2-methoxyphenethylamine + 3-nitrobenzyl bromide → this compound

EntryBaseSolventTemperature (°C)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
1K₂CO₃Acetonitrile (CH₃CN)807515
2Cs₂CO₃Acetonitrile (CH₃CN)80855
3Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)256025
4K₂CO₃Dimethylformamide (DMF)608012

This interactive table illustrates how modifications to the reaction conditions can influence the outcome. The use of cesium carbonate (Cs₂CO₃) often enhances chemoselectivity in N-alkylation reactions, leading to a higher yield of the desired secondary amine and less over-alkylation byproduct, as suggested by the data in Entry 2. researchgate.netacs.org

Stereoselective Synthesis Approaches (If Chirality is Relevant to Compound Structure)

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. acs.orgthieme-connect.com This is of paramount importance when the target molecule contains one or more chiral centers, as different stereoisomers can have vastly different biological activities. nih.gov Methodologies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. nih.govresearchgate.net

However, an examination of the structure of this compound reveals that it is an achiral molecule . It does not possess any stereocenters (a carbon atom attached to four different substituent groups). Therefore, considerations of stereoselective synthesis are not relevant to the preparation of this specific compound.

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

The synthesis of isotopically labeled analogs of this compound is crucial for in-depth mechanistic investigations, including metabolism, receptor binding, and reaction kinetics. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides a powerful tool for tracing the fate of the molecule and elucidating complex biochemical pathways without altering the fundamental chemical properties of the compound.

Strategic placement of isotopic labels within the molecular structure of this compound allows for the tracking of specific fragments of the molecule. Common approaches to introduce these labels involve the use of commercially available isotopically enriched starting materials or the application of specific deuteration, carbonylation, or amination reactions at key synthetic steps.

Deuterium Labeling:

Deuterium labeling is frequently employed to investigate the kinetic isotope effect, which can provide insights into reaction mechanisms, particularly those involving C-H bond cleavage. For this compound, deuterium atoms can be introduced at various positions. For instance, labeling the benzylic position of the 3-nitrobenzyl group can help to study enzymatic oxidation at this site. A plausible synthetic route would involve the reduction of a suitable precursor with a deuterated reducing agent.

A general strategy for the synthesis of a deuterated analog involves the reaction of 2-methoxyphenethylamine with a deuterated 3-nitrobenzyl halide. For example, 3-nitrobenzaldehyde can be reduced with sodium borodeuteride (NaBD₄) to yield the corresponding deuterated alcohol, which can then be converted to the deuterated benzyl (B1604629) bromide. Subsequent N-alkylation of 2-methoxyphenethylamine with this labeled electrophile would yield the desired deuterated product.

Carbon-13 Labeling:

Carbon-13 labeling is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based mechanistic studies. The introduction of a ¹³C atom provides a distinct signal that can be easily monitored. A common strategy for ¹³C labeling is to use a commercially available ¹³C-labeled starting material. For the synthesis of labeled this compound, one could envision using [¹³C]-labeled 3-nitrobenzyl bromide. The synthesis of this labeled precursor could start from ¹³C-labeled toluene, which is then nitrated and subsequently brominated.

Nitrogen-15 Labeling:

Nitrogen-15 labeling is instrumental in tracking the nitrogen-containing moieties of a molecule. In the case of this compound, the nitro group is a prime candidate for ¹⁵N labeling. The synthesis would typically involve the use of a ¹⁵N-labeled nitrating agent, such as [¹⁵N]-nitric acid or a salt thereof, in the nitration of a suitable precursor like benzyl bromide. Alternatively, a starting material already containing a ¹⁵N-labeled nitro group, such as 3-nitro-[¹⁵N]-benzyl bromide, could be employed.

The table below outlines a representative synthetic approach for an isotopically labeled analog of this compound, specifically focusing on deuterium labeling at the benzylic position of the 3-nitrobenzyl group. The yields and isotopic incorporation are illustrative and based on typical outcomes for such reactions.

Table 1: Illustrative Synthetic Scheme and Data for Deuterium-Labeled this compound

StepReactionReactantsReagents/ConditionsProductYield (%)Isotopic Purity (%)
1Reduction3-Nitrobenzaldehyde1. NaBD₄, MeOH, 0 °C to rt[²H₁]-3-Nitrobenzyl alcohol95>98
2Bromination[²H₁]-3-Nitrobenzyl alcoholPBr₃, Et₂O, 0 °C[²H₁]-3-Nitrobenzyl bromide88>98
3N-Alkylation2-Methoxyphenethylamine, [²H₁]-3-Nitrobenzyl bromideK₂CO₃, CH₃CN, reflux[²H₁]-N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE82>98

These isotopically labeled analogs are invaluable for quantitative bioanalytical assays using mass spectrometry, where they can serve as internal standards. Furthermore, their use in metabolic studies allows for the unambiguous identification of metabolites by tracking the isotopic label. The insights gained from such mechanistic investigations are critical for understanding the molecule's mode of action and metabolic fate.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-(2-methoxyphenethyl)-N-(3-nitrobenzyl)amine, the molecular formula is C₁₆H₁₈N₂O₃. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. HRMS can distinguish the experimental mass of this ion from other ions with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

FormulaSpeciesCalculated Exact MassExpected m/z
C₁₆H₁₈N₂O₃[M+H]⁺286.13174287.13957

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment

NMR spectroscopy is the cornerstone for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on both rings, the methoxy (B1213986) group, and the aliphatic protons of the benzyl (B1604629) and phenethyl moieties. The hydrogens on carbons adjacent to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm range. libretexts.orglibretexts.org

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Nitroaromatic H~7.5 - 8.2m4H
Methoxyaromatic H~6.8 - 7.3m4H
-O-CH₃~3.8s3H
N-CH₂ (benzyl)~3.7s2H
N-CH₂ (phenethyl)~2.9t2H
Ar-CH₂ (phenethyl)~2.8t2H
N-H (secondary amine)~1.5 - 2.5 (broad)s (broad)1H

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons in the nitro-substituted aromatic ring are expected at higher chemical shifts (further downfield) compared to those in the methoxy-substituted ring due to the strong electron-withdrawing nature of the nitro group.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-NO₂~148
Aromatic C-O~158
Aromatic C-H / Quaternary C~110 - 142
-O-CH₃~55
N-CH₂ (benzyl)~53
N-CH₂ (phenethyl)~49
Ar-CH₂ (phenethyl)~34

¹⁵N NMR: This technique is highly informative for identifying nitrogen-containing functional groups. The two nitrogen atoms in the molecule would give distinct signals. The secondary amine nitrogen is expected in the 0 to 90 ppm range, while the nitro group nitrogen resonates significantly downfield, typically in the 355 to 395 ppm range (referenced to liquid NH₃). science-and-fun.dehuji.ac.ilresearchgate.net

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu Key correlations would be observed between the two methylene (B1212753) groups of the phenethyl chain (-CH₂-CH₂-) and among adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the direct assignment of carbon signals for all protonated carbons, such as the CH₂ groups, the OCH₃ group, and the aromatic C-H carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy provides a characteristic "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups. The most prominent bands would be the strong asymmetric and symmetric stretching vibrations of the nitro group. The N-H stretch of the secondary amine is also a key diagnostic peak. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR. Aromatic ring vibrations often give strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (sec. amine)Stretch3310 - 3350 (weak)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600
NO₂Asymmetric Stretch1510 - 1560 (strong)
NO₂Symmetric Stretch1345 - 1385 (strong)
C-N (aromatic)Stretch1250 - 1335
C-O (aryl ether)Stretch1230 - 1270

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a single crystal of sufficient quality be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. nih.gov This technique would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The exact three-dimensional shape of the molecule as it exists in the crystal lattice.

Intermolecular Interactions: Details of how the molecules pack together, revealing any hydrogen bonds (e.g., involving the amine N-H and the nitro group oxygens of an adjacent molecule), π-π stacking between the aromatic rings, or other van der Waals forces that stabilize the crystal structure.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (If Applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light and are only applicable to chiral molecules. saschirality.org this compound does not possess a stereocenter and is therefore an achiral molecule. As such, it will not exhibit any ECD or VCD signals. researchgate.netcas.cz These techniques would only become relevant if a chiral center were introduced into the molecule or if it could be resolved into stable atropisomers, which is not expected for this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific theoretical and computational research published on the chemical compound this compound. Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the prompt's outline.

The foundational principles and methodologies outlined in the query are well-established in the field of computational chemistry for analyzing chemical compounds. These include:

Density Functional Theory (DFT): A widely used quantum mechanical modeling method to investigate the electronic structure (electron density, orbital energies), reactivity (reaction mechanisms, activation energies), and spectroscopic properties (infrared, UV-visible spectra) of molecules. scispace.commdpi.comrsc.org

Ab Initio Methods: A class of quantum chemistry methods based on first principles, without the inclusion of experimental data. rsc.org These methods are known for their high accuracy in determining the electronic structure and properties of molecules.

Conformational Analysis and Molecular Dynamics (MD) Simulations: Computational techniques used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govnih.govmdpi.comresearchgate.net MD simulations provide insights into the dynamic behavior of molecules over time, including intramolecular interactions.

Frontier Molecular Orbital (FMO) Theory: A theory that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.orglibretexts.orglibretexts.org

Molecular Electrostatic Potential (MEP) Analysis: A method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. ias.ac.innih.govimist.maresearchgate.net MEP is a valuable tool for understanding and predicting chemical reactivity.

While these computational tools are frequently applied to a wide range of chemical compounds to elucidate their properties and behavior, specific studies on this compound are not present in the current body of scientific literature. Consequently, the creation of an article with specific data and findings for this particular compound cannot be accomplished at this time.

Theoretical and Computational Chemistry of N 2 Methoxyphenethyl N 3 Nitrobenzyl Amine

Computational Prediction of Spectroscopic Parameters for Validation with Experimental Data

In the field of theoretical and computational chemistry, the prediction of spectroscopic parameters serves as a crucial tool for the validation and interpretation of experimental data. By employing sophisticated computational methods, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions not only aid in the assignment of experimental signals but also provide deep insights into the electronic structure and dynamic behavior of molecules. For the compound N-(2-methoxyphenethyl)-N-(3-nitrobenzyl)amine, a comprehensive computational study can elucidate its spectroscopic characteristics, offering a valuable reference for future experimental investigations.

The accuracy of these predictions is highly dependent on the chosen computational methodology, including the level of theory and the basis set. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting a broad range of molecular properties, including spectroscopic parameters, with a favorable balance between accuracy and computational cost.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. Computational chemistry allows for the prediction of NMR chemical shifts (δ), which correspond to the resonance frequencies of atomic nuclei in a magnetic field. These predictions are valuable for assigning peaks in an experimental spectrum to specific atoms within the molecule.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP functional and the 6-31G(d,p) basis set, are presented below. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (ppm)
H (aromatic, nitrobenzyl)7.5 - 8.2
H (aromatic, methoxyphenethyl)6.8 - 7.3
H (methylene, benzyl)3.8
H (methylene, phenethyl)2.8 - 3.0
H (methoxy)3.9

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (ppm)
C (aromatic, C-NO₂)148
C (aromatic, C-O)158
C (aromatic)110 - 140
C (methylene, benzyl)55
C (methylene, phenethyl)35, 50
C (methoxy)56

These predicted values provide a theoretical spectrum that can be directly compared with experimental data. Discrepancies between the predicted and experimental shifts can often be attributed to solvent effects, conformational changes, or the limitations of the computational model.

Predicted Vibrational Frequencies (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. The predicted vibrational frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Key predicted vibrational frequencies for this compound are highlighted below.

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H StretchNot Applicable (tertiary amine)-
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
N=O Stretch (asymmetric)1520 - 1560Strong
N=O Stretch (symmetric)1340 - 1380Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-O Stretch (ether)1000 - 1300Strong

These predictions are instrumental in assigning the various absorption bands observed in experimental IR and Raman spectra to specific molecular motions.

Predicted UV-Vis Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational approach used to predict the electronic absorption spectra of molecules.

The predicted maximum absorption wavelength (λmax) for this compound is expected to be influenced by the electronic transitions involving the aromatic rings, particularly the nitro-substituted benzyl (B1604629) group.

Interactive Data Table: Predicted UV-Vis Absorption

Electronic TransitionPredicted λmax (nm)
π → π* (nitrobenzyl)~ 270
π → π* (methoxyphenethyl)~ 275

The presence of the nitro group is anticipated to cause a red-shift (a shift to longer wavelengths) in the absorption maximum compared to an unsubstituted benzene (B151609) ring. The methoxy (B1213986) group on the phenethyl moiety is also expected to influence the electronic transitions. Comparing the computationally predicted UV-Vis spectrum with an experimentally obtained one can validate the theoretical model and provide insights into the electronic structure of the molecule.

Chemical Reactivity and Transformation Pathways of N 2 Methoxyphenethyl N 3 Nitrobenzyl Amine

Reactivity of the Secondary Amine Moiety: Protonation, Acylation, and Alkylation

The secondary amine is a key functional group that largely dictates the molecule's basicity and nucleophilicity. msu.edu Its reactivity is centered on the lone pair of electrons on the nitrogen atom.

Protonation: As a base, the secondary amine readily reacts with Brønsted acids. The nitrogen lone pair accepts a proton to form a water-soluble tertiary ammonium (B1175870) salt. msu.edu This acid-base reaction is reversible.

Acylation: The nucleophilic nitrogen can attack acylating agents, such as acyl chlorides and anhydrides, to form a stable N,N-disubstituted amide. This transformation is a common derivatization technique used to protect the amine or to alter the compound's chemical properties. researchgate.net

Alkylation: The amine can be further alkylated with alkyl halides via nucleophilic substitution. msu.edu However, this reaction can be difficult to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to subsequent alkylation and the formation of a quaternary ammonium salt. msu.educsbsju.edu Achieving selective mono-alkylation often requires specific strategies, such as reductive amination or the use of specialized catalytic systems that promote C-N bond formation with alcohols. nih.govnih.gov Another approach involves converting the amine into a sulfonamide, which can be alkylated and then cleaved to yield the desired secondary or tertiary amine. orgsyn.org

Transformations of the Nitro Group: Reduction to Amine, Derivatization

The nitro group on the benzyl (B1604629) ring is a versatile functional group, primarily serving as a precursor to a primary amine through reduction. wikipedia.orgresearchgate.net

Reduction to Amine: The conversion of the aromatic nitro group to a primary amine is one of the most significant transformations for this compound. A variety of methods can achieve this reduction with high efficiency. wikipedia.orgresearchgate.net Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a widely used method. wikipedia.orgcommonorganicchemistry.com Alternatively, metal-based reductions in acidic media, such as iron, zinc, or tin in the presence of hydrochloric or acetic acid, offer a classic and often more chemoselective route. commonorganicchemistry.com Tin(II) chloride is recognized as a mild reagent for this purpose. wikipedia.orgcommonorganicchemistry.com For metal-free conditions, reagents like trichlorosilane (B8805176) in the presence of a tertiary amine can also be employed. organic-chemistry.orggoogle.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Conditions Selectivity Notes
H₂ / Pd/C Catalytic, various pressures/temps Highly efficient but may reduce other functional groups. commonorganicchemistry.com
H₂ / Raney Nickel Catalytic Often used when avoiding dehalogenation is necessary. commonorganicchemistry.com
Fe / Acid (HCl, AcOH) Stoichiometric metal, acidic solution Mild method, often tolerates other reducible groups. commonorganicchemistry.com
Zn / Acid (HCl, AcOH) Stoichiometric metal, acidic solution Mild method, often tolerates other reducible groups. commonorganicchemistry.com
SnCl₂ Acidic or neutral solution Mild and chemoselective reagent. commonorganicchemistry.com

Derivatization: Once reduced, the newly formed primary aromatic amine (an aniline (B41778) derivative) opens up further synthetic possibilities. It can be converted into a diazonium salt by treatment with nitrous acid at low temperatures. msu.edu These diazonium salts are highly valuable intermediates that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halides) in Sandmeyer-type reactions. The primary amine can also undergo acylation or alkylation, which is frequently used in analytical chemistry to create derivatives with enhanced detectability for techniques like HPLC. sigmaaldrich.comscispace.comthermofisher.com

Reactions Involving the Methoxy (B1213986) Group: Demethylation and Ether Cleavage

The methoxy group (-OCH₃) is an aryl alkyl ether. The cleavage of its robust carbon-oxygen bond, known as demethylation, typically requires harsh reaction conditions. wikipedia.orgwikipedia.orgmdma.ch

Ether Cleavage with Strong Acids: Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for cleaving ethers. wikipedia.orglibretexts.org The mechanism involves protonation of the ether oxygen to create a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. libretexts.org For aryl alkyl ethers, this process invariably yields a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Ether Cleavage with Lewis Acids: Strong Lewis acids are particularly effective for aryl ether cleavage. Boron tribromide (BBr₃) is a premier reagent for this transformation and can often achieve demethylation under milder conditions than HBr. chem-station.com Aluminum chloride (AlCl₃), another potent Lewis acid, is also used, sometimes in combination with a nucleophilic scavenger. chem-station.comgoogleapis.comresearchgate.net

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

Reagent Mechanism Type Typical Conditions
HBr or HI Acid-catalyzed Sₙ2 High temperature, concentrated aqueous acid. libretexts.orgchem-station.com
BBr₃ Lewis acid-promoted Low temperature (e.g., -78 °C to RT) in an inert solvent. chem-station.com
AlCl₃ Lewis acid-promoted Often requires heating; may be used with additives. chem-station.comresearchgate.net

Oxidative and Reductive Degradation Pathways of the Compound

The compound can be degraded through both oxidative and reductive pathways, which may involve cleavage of its constituent bonds.

Oxidative Degradation: The amine and benzylic positions are susceptible to oxidation. The benzylic C-H bonds of the nitrobenzyl group are potential sites for oxidative attack, which could lead to cleavage of the C-N bond. nih.gov The secondary amine itself can undergo oxidation, potentially through radical-mediated pathways, which can also result in C-N bond scission. nih.gov Under specific enzymatic conditions, such as with cytochrome P450, oxidative demethylation of the methoxy group can occur. wikipedia.org

Reductive Degradation: The most facile reductive pathway is the transformation of the nitro group into an amine, as detailed previously. Under more forcing reductive conditions, such as high-pressure catalytic hydrogenation, cleavage of the benzyl C-N bond via hydrogenolysis is possible. This would fragment the molecule, yielding 2-methoxyphenethylamine (B1581544) and 3-nitrotoluene (B166867) (or its reduced amine derivative, depending on the conditions).

Investigation of Catalytic Modifications or Applications

While specific catalytic applications of N-(2-methoxyphenethyl)-N-(3-nitrobenzyl)amine itself are not widely documented, the functional groups within the molecule are amenable to a range of modern catalytic transformations.

Catalytic C-N Bond Formation: The synthesis of this compound and similar secondary or tertiary amines can be achieved using sustainable catalytic methods. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by complexes of noble metals (like iridium and ruthenium) or earth-abundant metals (like manganese), allows for the N-alkylation of amines using alcohols as alkylating agents, producing only water as a byproduct. nih.govnih.govresearchgate.net

Catalytic Reduction: As discussed, the reduction of the nitro group is frequently performed using heterogeneous catalysts like Pd/C. commonorganicchemistry.com This represents a key catalytic modification of the molecule.

Catalytic Cross-Coupling: Following the reduction of the nitro group, the resulting aniline derivative can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. This would enable the formation of more complex tertiary amines and other C-N linked structures.

Catalytic Demethylation: While less common than stoichiometric methods, catalytic systems for demethylation have been developed. These include gas-phase reactions using catalysts like γ-alumina at high temperatures. google.com

Mechanistic Investigations in Biological Systems in Vitro and in Vivo Animal Models

Molecular Target Identification and Validation Using Chemical Biology Approaches

The initial step in elucidating the mechanism of action of a novel compound is the identification and validation of its molecular targets. Chemical biology approaches offer a powerful toolkit for this purpose.

Affinity-based proteomics is a key technique for identifying the protein binding partners of a small molecule. In a typical pull-down assay, a derivative of the compound of interest, in this case, N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE, would be synthesized with a reactive handle or an affinity tag. This "bait" molecule is then immobilized on a solid support, such as beads, and incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the bait are "pulled down" and can be identified using techniques like mass spectrometry. This method allows for an unbiased screening of potential protein targets in a complex biological sample.

Once potential targets are identified, chemical probes can be designed to further investigate and validate these interactions within a cellular context. A chemical probe is a small molecule that is designed to selectively interact with a specific protein target. For this compound, this would involve creating analogs with photo-reactive groups or fluorescent tags. These probes can be used to visualize the subcellular localization of the target protein or to covalently label the binding site, providing further evidence of a direct interaction.

Characterization of Molecular Interactions with Biological Macromolecules

Following target identification, the next critical step is to characterize the nature of the interaction between the compound and its biological macromolecule targets.

Should this compound be found to interact with a receptor, a variety of biophysical techniques can be employed to study the binding mechanism and kinetics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the affinity (Kd), association rate (kon), and dissociation rate (koff) of the ligand-receptor complex. For instance, studies on N-phenethyl substituted 14-methoxy-N-methylmorphinan-6-ones have utilized radioligand binding assays to determine their affinity for opioid receptors.

Table 1: Hypothetical Ligand-Receptor Binding Parameters

Parameter Value Technique
Affinity (Kd) 150 nM Surface Plasmon Resonance
Association Rate (kon) 2.5 x 105 M-1s-1 Surface Plasmon Resonance
Dissociation Rate (koff) 3.75 x 10-2 s-1 Surface Plasmon Resonance

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available.

If the identified target is an enzyme, kinetic studies are essential to determine whether the compound acts as an inhibitor or an activator and to elucidate its mode of action. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). For example, a study on a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides investigated their inhibitory effects on acetylcholinesterase, determining IC50 values and the mode of inhibition through Lineweaver-Burk plots. A competitive inhibitor, for instance, would increase the apparent Km without affecting Vmax.

Table 2: Illustrative Enzyme Inhibition Data

Substrate Concentration (µM) Initial Velocity (µmol/min) (No Inhibitor) Initial Velocity (µmol/min) (With Inhibitor)
10 0.5 0.3
20 0.8 0.5
50 1.2 0.8
100 1.5 1.1

This table provides illustrative data to demonstrate how enzyme kinetics might be presented. It does not represent actual experimental results for this compound.

Many cellular processes are regulated by complex networks of protein-protein interactions (PPIs). Small molecules that can either disrupt or stabilize these interactions are of significant interest. If this compound were hypothesized to modulate a specific PPI, techniques such as co-immunoprecipitation (Co-IP), fluorescence resonance energy transfer (FRET), or yeast two-hybrid screens could be used to assess its effect. These assays can provide evidence for the compound's ability to interfere with or enhance the formation of a protein complex.

No Publicly Available Research Found for this compound

Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound this compound. As a result, the requested article focusing on the mechanistic investigations of this compound in biological systems cannot be generated.

The inquiry requested detailed information pertaining to the cellular and subcellular mechanistic studies, including cell pathway perturbation analysis and intracellular localization, as well as structure-activity relationship (SAR) studies. These topics require specific experimental data from in vitro and in vivo animal models that are not present in the public domain for this particular molecule.

Searches for this compound did not yield any studies detailing its effects on signaling cascades, its localization within cells, or any investigations into how its structural modifications impact its biological activity. Furthermore, no information was found regarding its binding affinity, functional potency, or the key pharmacophoric elements necessary for target engagement.

Without any foundational research on this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. Any attempt to do so would be speculative and would not meet the standards of factual reporting.

Therefore, the sections on Mechanistic Investigations in Biological Systems, including Cellular and Subcellular Mechanistic Studies and Structure-Activity Relationship (SAR) Studies for Mechanistic Insights, remain unwritten due to the absence of relevant scientific research.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation, Purity Analysis, and Isolation

Chromatographic methods are fundamental for the separation of N-(2-METHOXYPHENETHYL)-N-(3-NITROBENZYL)AMINE from complex mixtures, assessment of its purity, and for its isolation for further studies.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The presence of aromatic rings and the amine group in the molecule allows for detection using UV-Vis spectroscopy, typically in the range of 254 nm.

For the purification of secondary amines like the target compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate significant quantities of the compound. biotage.com The choice of mobile phase is critical, and for basic amines, it is often beneficial to use a mobile phase with an alkaline pH to ensure the compound is in its free-base form, which can improve retention and separation. nih.gov

Interactive Table: Representative HPLC Parameters for Structurally Similar Compounds

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Triethylamine (B128534)
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL500 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. However, derivatization to form more volatile analogues can make GC a viable option. For instance, acylation of the secondary amine can increase its volatility. The nitroaromatic moiety of the compound makes it amenable to detection by an electron capture detector (ECD), which is highly sensitive to compounds with electronegative functional groups.

Mass Spectrometry-Based Quantification in Complex Research Matrices (e.g., cellular extracts, animal tissue homogenates)

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the gold standard for the quantification of compounds in complex biological matrices. researchgate.net For this compound, LC-MS/MS would be the preferred method due to its high sensitivity and selectivity. miamioh.edu

The process involves developing a multiple reaction monitoring (MRM) method, where a specific precursor ion of the target compound is selected and fragmented, and a specific product ion is monitored for quantification. This technique minimizes interference from the complex matrix, allowing for accurate quantification even at low concentrations. The fragmentation of phenethylamines often involves cleavage of the Cβ-Cα bond. sigmaaldrich.com

Interactive Table: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Fragment from Cβ-Cα cleavage
Product Ion 2 (m/z) Fragment from benzyl (B1604629) cleavage
Collision Energy Optimized for maximum product ion intensity

Derivatization Strategies for Enhanced Detectability and Selectivity in Analytical Methods

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical method. gavinpublishers.com For this compound, derivatization of the secondary amine can be advantageous in several scenarios.

For HPLC with fluorescence detection, derivatizing agents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity. For GC analysis, silylation or acylation can be employed to increase the volatility and thermal stability of the compound. gavinpublishers.com

Interactive Table: Common Derivatization Reagents for Secondary Amines

ReagentAnalytical TechniquePurpose
Dansyl Chloride HPLC-FluorescenceIncreased sensitivity
FMOC-Cl HPLC-FluorescenceIncreased sensitivity
Trifluoroacetic Anhydride (TFAA) GC-ECD/MSIncreased volatility and electron capture response
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) GC-MSIncreased volatility

Development of Robust and Validated Analytical Methods for Research Compound Quantification

The development of a robust and validated analytical method is crucial for obtaining reliable and reproducible quantitative data. researchgate.net The validation process ensures that the analytical method is suitable for its intended purpose. science.gov Key validation parameters, as outlined by international guidelines, include: researchgate.net

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy and Precision: The closeness of agreement between the true value and the value found (accuracy), and the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample (precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For the quantification of this compound, a comprehensive validation study would be required for any developed LC-MS/MS or other quantitative method to ensure the data generated is accurate and reliable for research purposes.

Future Research Directions and Translational Applications in Chemical Biology

Design and Synthesis of Next-Generation Analogs for Enhanced Mechanistic Probing

The rational design and synthesis of analogs of N-(2-methoxyphenethyl)-N-(3-nitrobenzyl)amine are crucial first steps to systematically probe its structure-activity relationships (SAR) and elucidate its mechanism of action. Future research should focus on systematically modifying the three core components of the molecule: the nitrobenzyl ring, the methoxyphenethyl group, and the central secondary amine linker.

Key synthetic strategies would involve established methods for the preparation of secondary amines and the introduction of diverse functional groups. orgsyn.orgnih.gov The synthesis of analogs could be planned to explore how changes in electronics, sterics, and physicochemical properties modulate biological activity. For instance, the nitro group's position on the benzyl (B1604629) ring could be varied (ortho, meta, para) to alter its reduction potential, a critical factor for hypoxia-activated prodrugs. mdpi.com Similarly, the methoxy (B1213986) group on the phenethyl moiety could be repositioned or replaced with other substituents (e.g., halogens, alkyls, hydroxyls) to fine-tune target engagement and pharmacokinetic properties.

A systematic library of such analogs would be invaluable for detailed mechanistic studies, allowing researchers to identify the specific structural features responsible for any observed biological effects.

Table 1: Proposed Analogs for Mechanistic Probing

Analog Class Modification Strategy Research Objective
Nitroaromatic Analogs Vary position (o-, m-, p-) of the NO₂ group; replace NO₂ with other reducible groups (e.g., nitroimidazole, quinone). To modulate redox potential and investigate hypoxia-selectivity. mdpi.com
Phenethyl Analogs Vary position and number of methoxy groups; replace methoxy with other electron-donating/withdrawing groups. To probe the binding pocket of potential protein targets and optimize affinity.
Amine Linker Analogs Introduce conformational constraints (e.g., cyclization); modify the linker length. To enhance binding specificity and metabolic stability.

| Fluorinated Analogs | Introduce fluorine atoms at key positions on either aromatic ring. | To improve metabolic stability and potentially enhance binding interactions. |

Elucidation of Broader Biological System Interactions and Polypharmacology

A significant challenge and opportunity in modern chemical biology is understanding that many small molecules interact with multiple targets, a concept known as polypharmacology. The distinct chemical motifs within this compound suggest the potential for a complex pharmacological profile. The nitroaromatic moiety is a well-known substrate for nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments, suggesting a potential application in oncology. mdpi.com The 2-methoxyphenethyl portion shares structural similarities with various biogenic amines and known pharmacophores, indicating possible interactions with a range of receptors or enzymes.

Future research should employ high-throughput screening and panel assays to profile the compound and its analogs against a diverse array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzyme families. Uncovering these off-target interactions is critical not only for understanding potential side effects but also for identifying novel therapeutic opportunities through drug repurposing.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the cellular impact of this compound, its integration with advanced "omics" technologies is essential. humanspecificresearch.orgnih.gov These approaches provide a global, unbiased snapshot of molecular changes within a biological system following compound treatment.

Proteomics: Techniques such as thermal proteome profiling (TPP) or chemical proteomics could identify direct protein targets and downstream changes in protein expression and post-translational modifications. This would provide a comprehensive map of the signaling pathways perturbed by the compound.

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism. This is particularly relevant given the nitro group, which, upon reduction, could significantly impact cellular redox balance.

Transcriptomics: Analyzing changes in gene expression (RNA transcripts) can reveal the cellular response at the genetic level, identifying compensatory mechanisms and upstream regulatory pathways affected by the compound. humanspecificresearch.org

Combining data from these different omics layers will provide a powerful, systems-level understanding of the compound's mechanism of action, far beyond what can be achieved by studying a single target in isolation. humanspecificresearch.org

Table 2: Application of Omics Technologies

Omics Technology Research Question Expected Outcome
Proteomics What are the direct and indirect protein targets? Identification of binding partners and affected signaling cascades.
Metabolomics How does the compound affect cellular metabolism and redox state? A map of altered metabolic pathways and biomarkers of cellular stress.
Transcriptomics Which genes are up- or down-regulated upon treatment? Insight into the cellular stress response and long-term adaptation mechanisms.

| Interactomics | How does the compound affect protein-protein or protein-DNA interactions? | Understanding of the compound's impact on cellular networks. nih.gov |

Development as a Research Tool for Specific Biological Pathways

Beyond any direct therapeutic potential, well-characterized analogs of this compound could be developed into valuable research tools for dissecting specific biological pathways. For example, if an analog is found to be a highly selective substrate for a particular nitroreductase enzyme, it could be developed into a probe for detecting hypoxic conditions in cell culture or even in vivo.

Furthermore, by attaching fluorescent dyes or affinity tags (like biotin) to a potent analog, researchers could create chemical probes for use in:

Fluorescence Microscopy: To visualize the subcellular localization of the compound or its targets.

Affinity Pull-down Assays: To isolate and identify binding partners from complex cellular lysates.

Such tools are indispensable for validating targets and gaining a deeper mechanistic understanding of the pathways being modulated. The development of a specific N-(2-arylethyl)quinolin-3-amine skeleton as a promising scaffold for anti-mycobacterial lead compounds demonstrates how a core structure can be optimized for a specific biological application. mdpi.com

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The advancement of this compound and its analogs from laboratory curiosities to widely used tools or therapeutic leads will require efficient and sustainable synthetic routes. Future research in this area should focus on several key objectives:

Methodology Development: Exploring novel catalytic methods for the key bond-forming reactions (e.g., C-N coupling) could significantly improve yields and reduce the need for harsh reagents.

Green Chemistry: Implementing principles of green chemistry, such as using environmentally benign solvents, minimizing purification steps through domino reactions, and exploring mechanochemical synthesis, can reduce the environmental impact of production. mdpi.comresearchgate.net

Scalability: Developing synthetic routes that are robust, safe, and readily scalable is essential for producing the quantities of material needed for advanced preclinical and clinical studies.

By focusing on synthetic innovation alongside biological exploration, the full potential of this chemical scaffold can be realized in a more efficient and responsible manner.

Q & A

Q. Table 1: Comparison of Synthetic Conditions from Analogous Compounds

Reaction StepConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, 50°C75–85
AmidationTHF, RT, 24 hrs60–70
ReductionPd/C, H₂, EtOH90+

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, nitrobenzyl aromatic protons at δ 8.0–8.3 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 331.2) .
  • IR Spectroscopy : Confirming functional groups (e.g., nitro group stretch at ~1520 cm1^{-1}, amine N-H stretch at ~3350 cm1^{-1}) .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:
For preliminary activity assessment:

Enzyme Inhibition Assays : Test against targets like kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays) .

Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced: How do substituent modifications influence pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs suggest:

  • Methoxy Group : Enhances lipid solubility, improving blood-brain barrier penetration .
  • Nitro Group : Critical for redox-mediated interactions (e.g., nitroreductase activation in hypoxic tumors) .
  • Benzyl vs. Phenethyl Chains : Longer chains (phenethyl) may increase target binding affinity due to hydrophobic interactions .

Q. Table 2: Impact of Substituents on Bioactivity

ModificationObserved EffectReference
Methoxy → EthoxyReduced cytotoxicity
Nitro → AminoLoss of antimicrobial activity
Benzyl → CyclohexylImproved enzyme inhibition

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., EGFR kinase), focusing on nitrobenzyl interactions with catalytic lysine residues .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Train models on datasets of nitroaromatic amines to predict IC₅₀ values .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) may arise from:

Assay Conditions : Differences in pH, serum content, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

Compound Purity : Validate via HPLC-MS; impurities >5% can skew results .

Cell Line Variability : Use authenticated lines (e.g., ATCC) and report passage numbers .

Q. Resolution Strategy :

  • Meta-analysis of published data with standardized normalization.
  • Collaborative reproducibility studies across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.